molecular formula C28H32N3O8P B13028008 Fmoc-tyr(PO(nme2)2)-OH

Fmoc-tyr(PO(nme2)2)-OH

Cat. No.: B13028008
M. Wt: 569.5 g/mol
InChI Key: RNIUNVOMPOGZKD-SANMLTNESA-N
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Description

Fmoc-tyr(PO(nme2)2)-OH: is a modified amino acid derivative used extensively in peptide synthesis. The compound consists of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino acid tyrosine, which is further modified with a dimethylphosphoryl group. This modification enhances the compound’s utility in various biochemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-tyr(PO(nme2)2)-OH typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the Fmoc-protected tyrosine to a solid resin. The dimethylphosphoryl group is then introduced through a series of reactions involving specific reagents and conditions. Common reagents include ethyl (2Z)-2-cyano-2-hydroxyiminoacetate (Oxyma) and carbodiimides, which facilitate the coupling reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The use of greener solvents and optimized reaction conditions is becoming increasingly common to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: Fmoc-tyr(PO(nme2)2)-OH undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Fmoc-tyr(PO(nme2)2)-OH is used in the synthesis of complex peptides and proteins. Its unique properties facilitate the formation of stable peptide bonds and enhance the overall yield of peptide synthesis .

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. Its phosphoryl group can mimic natural phosphorylation, making it valuable in signal transduction studies .

Medicine: this compound is employed in the development of peptide-based drugs. Its stability and reactivity make it suitable for creating therapeutic peptides with enhanced efficacy and stability .

Industry: In the industrial sector, this compound is used in the production of peptide-based materials and hydrogels. These materials have applications in drug delivery, tissue engineering, and diagnostics .

Mechanism of Action

The mechanism of action of Fmoc-tyr(PO(nme2)2)-OH involves its ability to participate in peptide bond formation and mimic natural phosphorylation events. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. The dimethylphosphoryl group can interact with various molecular targets, influencing signaling pathways and enzymatic activities .

Comparison with Similar Compounds

Uniqueness: Fmoc-tyr(PO(nme2)2)-OH stands out due to its phosphoryl modification, which enhances its utility in mimicking natural phosphorylation events. This makes it particularly valuable in studies related to signal transduction and enzyme mechanisms .

Properties

Molecular Formula

C28H32N3O8P

Molecular Weight

569.5 g/mol

IUPAC Name

(2S)-3-[4-[bis(dimethylaminooxy)phosphoryloxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C28H32N3O8P/c1-30(2)38-40(35,39-31(3)4)37-20-15-13-19(14-16-20)17-26(27(32)33)29-28(34)36-18-25-23-11-7-5-9-21(23)22-10-6-8-12-24(22)25/h5-16,25-26H,17-18H2,1-4H3,(H,29,34)(H,32,33)/t26-/m0/s1

InChI Key

RNIUNVOMPOGZKD-SANMLTNESA-N

Isomeric SMILES

CN(C)OP(=O)(OC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)ON(C)C

Canonical SMILES

CN(C)OP(=O)(OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)ON(C)C

Origin of Product

United States

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